molecular formula C16H16N4O B12210684 4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B12210684
M. Wt: 280.32 g/mol
InChI Key: AWBBVUZXKGDPBA-UHFFFAOYSA-N
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Description

4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core substituted with morpholine and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including kinase inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step procedures. One common method includes the following steps :

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Morpholine Group: This is achieved through nucleophilic substitution reactions where morpholine is introduced to the core structure.

    Phenyl Substitution: The phenyl group is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the above steps to ensure high yield and purity, utilizing continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium catalysts for cross-coupling reactions, such as Pd(PPh3)4 for Suzuki coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting various kinases, making it a potential candidate for studying signal transduction pathways.

    Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine primarily involves kinase inhibition. It binds to the ATP-binding site of kinases, thereby preventing phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound has shown activity against kinases such as EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

4-(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine

InChI

InChI=1S/C16H16N4O/c1-2-4-12(5-3-1)13-10-17-15-14(13)18-11-19-16(15)20-6-8-21-9-7-20/h1-5,10-11,17H,6-9H2

InChI Key

AWBBVUZXKGDPBA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2NC=C3C4=CC=CC=C4

Origin of Product

United States

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